1,8-Dibromo-1-octyne
Description
Structure
3D Structure
Properties
CAS No. |
81168-87-8 |
|---|---|
Molecular Formula |
C8H12Br2 |
Molecular Weight |
267.99 g/mol |
IUPAC Name |
1,8-dibromooct-1-yne |
InChI |
InChI=1S/C8H12Br2/c9-7-5-3-1-2-4-6-8-10/h1-5,7H2 |
InChI Key |
SPNMFERZTLVHJE-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCBr)CCC#CBr |
Origin of Product |
United States |
Synthetic Methodologies for 1,8 Dibromo 1 Octyne
Established Synthetic Pathways to 1,8-Dibromo-1-octyne
Traditional synthetic routes to this compound and related haloalkynes rely on fundamental reactions such as the halogenation of alkyne precursors and the alkylation of acetylides. These methods are well-documented and form the basis for constructing the target molecule from simpler starting materials.
A primary method for synthesizing 1-bromoalkynes involves the reaction of a terminal alkyne with a suitable brominating agent. In the case of this compound, a logical precursor is 8-bromo-1-octyne. The terminal alkyne proton is acidic enough (pKa ≈ 25) to be removed by a base, generating an acetylide anion that can then react with an electrophilic bromine source.
One historical approach involves using potassium hypobromite (B1234621) (KOBr), typically generated in situ from potassium hydroxide (B78521) and bromine. The reaction proceeds via deprotonation of the terminal alkyne followed by quenching the resulting acetylide with the electrophilic bromine.
More contemporary methods often favor the use of N-halosuccinimides, such as N-bromosuccinimide (NBS), in the presence of a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or a silver catalyst. rsc.org These reagents are generally easier to handle, and the reactions can often be performed under milder conditions with high yields. rsc.org
| Reagent System | Base/Catalyst | Conditions | Advantages |
| Br₂ / KOH | KOH | Aqueous, low temp. | Inexpensive reagents |
| NBS | DBU | Room Temperature | Mild conditions, high efficiency, short reaction time rsc.org |
| NBS | Silver Nitrate (AgNO₃) | Catalytic | Effective for terminal alkyne halogenation |
Acetylide alkylation is a powerful carbon-carbon bond-forming reaction in organic synthesis. youtube.comlibretexts.org This method involves the deprotonation of a terminal alkyne to form a potent nucleophile (an acetylide anion), which subsequently displaces a halide from a primary alkyl halide in an SN2 reaction. masterorganicchemistry.comlumenlearning.com
To construct this compound via this pathway, a theoretical approach would involve the reaction of a bromoacetylide anion with a 1,6-dihalohexane, such as 1,6-dibromohexane. The process would first require the formation of the acetylide from bromoacetylene, which is then used to alkylate the dihaloalkane.
The general mechanism involves two key steps:
Deprotonation: A strong base, such as sodium amide (NaNH₂) or sodium hydride (NaH), is used to deprotonate the terminal alkyne, yielding the acetylide anion. lumenlearning.com
Nucleophilic Substitution (SN2): The acetylide anion attacks the primary alkyl halide, displacing the halide leaving group to form a new internal alkyne. libretexts.orgpressbooks.pub
A significant limitation of this reaction is that it is most effective with primary alkyl halides. masterorganicchemistry.com Secondary and tertiary alkyl halides tend to undergo elimination (E2) reactions due to the strong basicity of the acetylide anion. masterorganicchemistry.comlumenlearning.com
Advanced and Catalytic Synthesis of this compound
Modern synthetic chemistry seeks to develop more efficient, selective, and sustainable methods. For a molecule like this compound, this involves strategies that can precisely control the placement of the functional groups and utilize catalytic processes to minimize waste and improve reaction efficiency. nih.govacs.org
For the synthesis of this compound, regioselectivity is of paramount importance. The goal is to selectively brominate the C1 position (the terminal alkyne) and the C8 position (the terminal alkyl carbon) without affecting other positions on the molecule. For example, in the bromination of 8-bromo-1-octyne, the reaction conditions must be chosen to favor halogenation at the sp-hybridized carbon over other potential side reactions.
While stereoselectivity is not a factor for the triple bond in this compound itself, it is a critical consideration in the synthesis of more complex molecules derived from it. Advanced synthetic methods often focus on controlling the three-dimensional arrangement of atoms, which can be crucial for the properties of the final product. organic-chemistry.orgnih.gov The development of highly selective reactions ensures that the desired isomer is formed, avoiding the need for difficult purification steps.
Transition metal catalysis has become an indispensable tool in modern organic synthesis, enabling the construction of complex molecules with high precision and efficiency. researchgate.netacs.org Catalysts based on palladium, nickel, copper, and other metals can be employed to form carbon-carbon and carbon-heteroatom bonds under mild conditions. acs.org
While a specific transition metal-catalyzed route directly to this compound is not widely documented, the principles of transition metal catalysis are applicable. Such approaches could theoretically include:
Cross-Coupling Reactions: A palladium or nickel catalyst could be used to couple a C6 di-functionalized fragment with C2 fragments at each end. For example, a reaction involving a derivative of 1,6-hexadiene and a bromine source could be envisioned.
C-H Activation: Direct, catalyzed functionalization of a C-H bond on an octyne precursor could offer a more atom-economical route to introduce one of the bromine atoms. rsc.org
These catalytic cycles typically involve steps like oxidative addition, transmetalation, and reductive elimination to form the desired product while regenerating the catalyst.
| Catalyst Type | Common Metals | Potential Application in Synthesis |
| Cross-Coupling Catalysts | Palladium (Pd), Nickel (Ni) | C-C bond formation to build the carbon backbone |
| Alkyne Functionalization | Copper (Cu), Silver (Ag) | Activation of the terminal alkyne for halogenation |
| C-H Activation Catalysts | Rhodium (Rh), Ruthenium (Ru) | Direct functionalization of the alkyl chain |
The principles of green chemistry aim to design chemical processes that are environmentally benign, reduce waste, and are energy efficient. nih.govacs.org In the context of synthesizing haloalkynes like this compound, these approaches are increasingly important. researchgate.net
Key green chemistry strategies applicable to this synthesis include:
Metal-Free Catalysis: The use of organic bases like DBU for the bromination of terminal alkynes with NBS is considered a greener approach as it avoids the use of heavy metals. rsc.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product, thus minimizing waste.
Use of Safer Solvents: Replacing hazardous solvents with greener alternatives, or using solvent-free reaction conditions.
Energy Efficiency: Employing methods like microwave-assisted synthesis, which can dramatically reduce reaction times and energy consumption. organic-chemistry.orgresearchgate.net For instance, microwave irradiation has been shown to be highly effective for the synthesis of vinyl bromides and terminal alkynes from dibromoalkanoic acids. organic-chemistry.orgresearchgate.net
By embracing these principles, the synthesis of this compound can be made more sustainable and efficient.
Chemical Reactivity and Mechanistic Studies of 1,8 Dibromo 1 Octyne
Reactivity at the Terminal Alkyne Moiety
The carbon-carbon triple bond and the acidic terminal proton are the key sites of reactivity for the alkyne functional group.
The electron-rich π-system of the alkyne is susceptible to electrophilic addition. For instance, the reaction with halogens like bromine (Br₂) proceeds through a cyclic bromonium ion intermediate to yield a trans-dihaloalkene, which can further react to form a tetrahaloalkane. masterorganicchemistry.com
Nucleophilic additions to alkynes are also well-established, often catalyzed by transition metals. Softer nucleophiles are generally used in these reactions. acs.org For alkynes conjugated with carbonyl groups, 1,4-conjugate addition (Michael addition) is a common pathway. acs.org
Hydration : The addition of water across the triple bond, typically catalyzed by mercury(II) salts in acidic conditions, follows Markovnikov's rule. lumenlearning.comlibretexts.orgchemistrysteps.com This means the hydroxyl group adds to the more substituted carbon. The initial enol product is unstable and rapidly tautomerizes to the more stable keto form, yielding a methyl ketone. lumenlearning.commasterorganicchemistry.com
Halogenation : Alkynes react with halogens such as chlorine (Cl₂) and bromine (Br₂) to form dihaloalkenes. masterorganicchemistry.com The reaction is stereoselective, producing the anti-addition product. masterorganicchemistry.com A second addition can occur to produce a tetrahaloalkane. masterorganicchemistry.com
Hydrohalogenation : The addition of hydrogen halides (HX) to terminal alkynes also adheres to Markovnikov's rule, where the halogen attaches to the more substituted carbon. pressbooks.pubyoutube.com The reaction proceeds through a vinyl carbocation intermediate. chemistrysteps.com With excess hydrogen halide, a second addition can occur to form a geminal dihalide.
| Reaction | Reagents | Product Type | Regioselectivity |
| Hydration | H₂O, H₂SO₄, HgSO₄ | Methyl Ketone | Markovnikov lumenlearning.comlibretexts.orgchemistrysteps.com |
| Halogenation | Br₂ (1 equiv.) | trans-Dibromoalkene | Anti-addition masterorganicchemistry.commasterorganicchemistry.com |
| Hydrohalogenation | HBr (1 equiv.) | Vinyl Bromide | Markovnikov pressbooks.pubyoutube.com |
The terminal proton of an alkyne is weakly acidic and can be removed by a strong base to form an acetylide. This acetylide is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions.
A prominent example is the Sonogashira coupling, a cross-coupling reaction that utilizes a palladium catalyst and a copper co-catalyst to join a terminal alkyne with an aryl or vinyl halide. wikipedia.orggold-chemistry.orglibretexts.org This reaction is highly efficient for creating C(sp²)-C(sp) bonds under mild conditions. gold-chemistry.orglibretexts.org Recent research has also explored C-H activation of terminal alkynes promoted by various catalysts and conditions, including copper(II) complexes and electrochemical methods, to facilitate C-C bond formation. acs.orgnih.gov
Reactivity of the Remote Alkyl Bromide Moiety
The primary alkyl bromide at the other end of the molecule provides a site for nucleophilic substitution and elimination reactions.
The primary nature of the carbon attached to the bromine strongly favors the SN2 (bimolecular nucleophilic substitution) mechanism. masterorganicchemistry.combyjus.com In this concerted, single-step process, the nucleophile attacks the carbon atom from the backside, displacing the bromide leaving group and resulting in an inversion of stereochemistry at the reaction center. masterorganicchemistry.compharmaguideline.com The rate of an SN2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile. youtube.compressbooks.pub
The SN1 (unimolecular nucleophilic substitution) pathway is not favored for primary alkyl halides due to the high energy of the primary carbocation intermediate that would need to form. masterorganicchemistry.combyjus.com SN1 reactions are typically first-order reactions, with the rate depending only on the concentration of the substrate. youtube.compressbooks.pub
| Factor | SN1 | SN2 |
| Substrate | 3° > 2° | Methyl > 1° > 2° |
| Kinetics | First-order | Second-order youtube.compressbooks.pub |
| Mechanism | Two-step (carbocation intermediate) | One-step (concerted) masterorganicchemistry.compharmaguideline.com |
| Stereochemistry | Racemization | Inversion of configuration masterorganicchemistry.compharmaguideline.com |
When treated with a strong base, 1,8-dibromo-1-octyne can undergo an elimination reaction to form an alkene. byjus.com The most common mechanism for a primary alkyl halide is the E2 (bimolecular elimination) pathway. libretexts.org This is a concerted reaction where the base removes a proton from the carbon adjacent to the one bearing the bromine (the β-carbon), while the bromide ion is simultaneously expelled, forming a double bond. byjus.comksu.edu.sa The rate of an E2 reaction depends on the concentration of both the alkyl halide and the base. byjus.comchemicalnote.com
The E1 (unimolecular elimination) mechanism is less likely for primary alkyl halides because it involves the formation of an unstable primary carbocation intermediate. chemicalnote.comlumenlearning.com E1 reactions are typically favored for tertiary and sometimes secondary alkyl halides, often in the presence of a weak base. libretexts.orglumenlearning.com The strength of the base is a key factor in determining whether elimination will proceed via an E1 or E2 mechanism, with strong bases favoring E2. chemistry.coach
Orthogonal Reactivity and Chemoselectivity in this compound
The presence of two distinct carbon-bromine bonds in this compound—one attached to an sp-hybridized carbon of the alkyne and the other to an sp³-hybridized carbon at the terminus of the alkyl chain—imparts a rich and nuanced chemical reactivity to the molecule. This structural arrangement allows for orthogonal reactivity, where each bromine atom can be selectively functionalized under different reaction conditions, leaving the other intact. This chemoselectivity is a cornerstone of its utility in synthetic chemistry, enabling the stepwise and controlled construction of more complex molecular architectures.
Differentiating Reactivity of sp-Hybridized Carbon-Bromine and sp³-Hybridized Carbon-Bromine Bonds
The differential reactivity of the two C-Br bonds in this compound is fundamentally governed by the hybridization of the carbon atom to which the bromine is attached. The C(sp)-Br bond and the C(sp³)-Br bond exhibit distinct electronic and steric properties, which in turn dictate their susceptibility to various types of chemical transformations.
The C(sp)-Br bond is characterized by the high s-character of the sp-hybridized carbon orbital (50% s-character). This high s-character results in the bonding electrons being held more closely to the carbon nucleus, leading to a shorter and stronger bond compared to a C(sp³)-Br bond (25% s-character). mit.edu Consequently, the C(sp)-Br bond is generally less prone to nucleophilic substitution reactions. Both SN1 and SN2 pathways are disfavored at the sp-hybridized carbon. The formation of a highly unstable vinyl/alkynyl cation makes the SN1 pathway energetically prohibitive. quora.comstackexchange.com The SN2 mechanism is also impeded due to the steric hindrance around the linear alkyne moiety, which prevents the requisite backside attack of a nucleophile. quora.com
In contrast, the C(sp³)-Br bond at the other end of the octyne chain is a primary alkyl bromide. This type of bond is significantly more susceptible to nucleophilic substitution, primarily through an SN2 mechanism, especially with good nucleophiles. mit.edumasterorganicchemistry.com Primary alkyl halides are generally more reactive in SN2 reactions compared to secondary and tertiary alkyl halides due to minimal steric hindrance. mit.edublogspot.com This bond can also participate in elimination reactions under appropriate basic conditions. masterorganicchemistry.com
The table below summarizes the key differences that influence the reactivity of the two C-Br bonds in this compound.
| Property | C(sp)-Br Bond | C(sp³)-Br Bond |
| Carbon Hybridization | sp | sp³ |
| s-Character | 50% | 25% |
| Bond Strength | Stronger | Weaker |
| Bond Length | Shorter | Longer |
| Susceptibility to SN2 | Very Low | High |
| Susceptibility to SN1 | Very Low (unstable cation) | Low (primary carbocation) |
| Typical Reactivity | Cross-coupling reactions | Nucleophilic substitution (SN2) |
Cross Coupling and Advanced Transformation Reactions of 1,8 Dibromo 1 Octyne
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds with high efficiency and selectivity. For 1,8-dibromo-1-octyne, these reactions can be directed to either the C(sp)-Br bond of the bromoalkyne or the C(sp³)-Br bond of the alkyl chain, often depending on the specific reaction conditions and catalyst choice.
Sonogashira Coupling for C-C Bond Formation at the Alkyne Terminus
The Sonogashira coupling is a powerful method for forming a C(sp)-C(sp²) or C(sp)-C(sp) bond, traditionally by reacting a terminal alkyne with a vinyl or aryl halide. wikipedia.orglibretexts.org The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.org
While this compound does not possess a terminal alkyne, its C(sp)-Br bond is highly reactive and can participate in Sonogashira-type couplings. This allows for the direct attachment of various R-groups to the alkyne terminus by coupling with terminal alkynes. The general reactivity order for halides in these couplings is I > Br > Cl, making the bromoalkyne a suitable substrate. wikipedia.org
Conversely, the primary alkyl bromide at the C8 position is less reactive under standard Sonogashira conditions. However, recent advancements have expanded the scope of this reaction to include unactivated alkyl halides. researchgate.net By employing specialized ligands, such as N-heterocyclic carbenes (NHCs), it is possible to facilitate the coupling of terminal alkynes at the alkyl end of the molecule. This differential reactivity allows for selective functionalization at either end of the this compound backbone by carefully selecting the catalytic system.
Table 1: Potential Sonogashira Coupling Pathways for this compound This table presents hypothetical reaction outcomes based on established Sonogashira principles.
| Reactive Site | Coupling Partner (R-C≡CH) | Typical Conditions | Product Type |
|---|---|---|---|
| C1 (Bromoalkyne) | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | 1-Phenyl-8-bromo-1,3-octadiyne |
| C8 (Alkyl bromide) | 1-Octyne | Pd-NHC catalyst, Base | 1-Bromo-8-(oct-1-ynyl)oct-1-yne |
Suzuki and Heck Coupling for C-C Bond Formation at the Alkyl Halide
The Suzuki and Heck reactions are fundamental palladium-catalyzed processes for C-C bond formation. wikipedia.orgwikipedia.org The Suzuki coupling joins an organoboron species with an organohalide, while the Heck reaction couples an organohalide with an alkene. wikipedia.orgorganic-chemistry.org
For this compound, the primary C(sp³)-Br bond is the more conventional reaction site for these couplings. The Suzuki reaction, in particular, has seen its scope expanded to include alkyl bromides, enabling the formation of long-chain carbon skeletons under relatively mild, room-temperature conditions with the appropriate choice of catalyst and base. organic-chemistry.org This allows for the introduction of aryl, vinyl, or other alkyl groups at the C8 position.
The Heck reaction similarly couples the alkyl bromide terminus with an alkene. pearson.com This reaction forms a new C-C bond and introduces a double bond into the product, providing a pathway to further functionalized long-chain molecules. wikipedia.org The reactivity of the C(sp)-Br bond in Suzuki or Heck couplings is less common but can occur under specific catalytic conditions, offering potential for orthogonal functionalization.
Copper-Mediated and Grignard Coupling Reactions
Copper-mediated couplings offer a cost-effective alternative to palladium and can exhibit unique reactivity. Grignard reagents, on the other hand, are powerful carbon nucleophiles used extensively for C-C bond formation.
Copper(I) salts are known to catalyze the cross-coupling of 1-bromoalkynes with various nucleophiles. Research has demonstrated that 1-bromo-1-octyne, the reactive terminus of this compound, readily couples with organozinc reagents in the presence of a copper catalyst (e.g., CuCN·2LiBr). This transformation proceeds efficiently, enabling the formation of a C(sp)-C(sp³) bond at the alkyne position. This method is highly valuable for creating substituted internal alkynes.
The alkyl bromide at the C8 position of this compound is an ideal precursor for the formation of a Grignard reagent. mnstate.edu The reaction involves the oxidative insertion of magnesium metal into the C-Br bond in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.comwisc.edu
Reaction: Br-(CH₂)₆-C≡C-Br + Mg → BrMg-(CH₂)₆-C≡C-Br
The resulting organomagnesium halide is a potent nucleophile and a strong base. mnstate.eduadichemistry.com It readily reacts with a wide range of electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to form new carbon-carbon bonds. masterorganicchemistry.comchemguide.co.uk It is crucial to perform these reactions under strictly anhydrous conditions, as Grignard reagents react readily with protic compounds like water. adichemistry.com
Click Chemistry Applications of the Alkyne Functionality
Click chemistry describes a class of reactions that are rapid, high-yielding, and generate minimal byproducts. wikipedia.org The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins a terminal alkyne and an azide (B81097) to form a 1,2,3-triazole ring. organic-chemistry.orgnih.gov
The internal, bromine-substituted alkyne of this compound is not suitable for direct participation in the classic CuAAC reaction. However, the molecule is a superb starting material for synthesizing bifunctional linkers or precursors for intramolecular click reactions.
A synthetic pathway could involve two key transformations:
Azide Introduction: The primary alkyl bromide at C8 can be converted to an azide via nucleophilic substitution with sodium azide (NaN₃). This creates the azide functionality required for the click reaction.
Terminal Alkyne Formation: The bromoalkyne at C1 can be coupled with a protected terminal alkyne, such as trimethylsilylacetylene, via a Sonogashira coupling. Subsequent removal of the silyl (B83357) protecting group would unmask the necessary terminal alkyne.
The resulting molecule, an azido-alkyne, is now primed for an intramolecular click reaction to form a triazole-containing macrocycle. Alternatively, the azido-alkyne can be used as a linker to connect two different molecules through sequential click reactions. Strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free variant, is also a viable option, particularly for biological applications where copper toxicity is a concern. chemistrytalk.org
Derivatization Strategies and Functional Group Interconversions of 1,8 Dibromo 1 Octyne
Selective Derivatization at the Alkyne Terminus
The bromoalkyne moiety of 1,8-dibromo-1-octyne is a versatile functional group that can participate in various cross-coupling reactions. The most prominent of these is the Sonogashira coupling, a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.orggold-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.orgorganic-chemistry.org
The key to the selective derivatization of this compound at its alkyne terminus lies in the difference in reactivity between the bromoalkyne and the alkyl bromide. The Sonogashira coupling mechanism involves the oxidative addition of the palladium catalyst to the aryl/vinyl halide, followed by transmetalation with a copper acetylide and subsequent reductive elimination. youtube.com While the bromoalkyne can also react, its reactivity in palladium-catalyzed cross-coupling is distinct from that of the alkyl bromide. Under typical Sonogashira conditions, the terminal alkyne end (after deprotonation or via the bromoalkyne) is what couples with an aryl or vinyl halide partner.
For this compound, a modified approach is necessary. The bromoalkyne can be directly coupled with terminal alkynes in a variation of the Sonogashira reaction, often referred to as a Cadiot-Chodkiewicz coupling, or it can be first converted to a terminal alkyne and then subjected to standard Sonogashira coupling. More commonly, the bromoalkyne itself can act as the electrophilic partner in Sonogashira-type reactions, coupling with a terminal alkyne. The primary alkyl bromide at the other end of the chain generally remains unreactive under these conditions, which are tailored for sp² or sp carbon-halogen bond activation. libretexts.org
Table 1: Representative Reactions at the Alkyne Terminus
| Reactant | Reagents and Conditions | Product | Reaction Type |
| Phenylacetylene | Pd(PPh₃)₄, CuI, Et₂NH | 1-Bromo-8-phenylocta-1,7-diyne | Sonogashira Coupling |
| Trimethylsilylacetylene | Pd(PPh₃)₂, CuI, n-BuNH₂ | 1-Bromo-8-(trimethylsilyl)octa-1,7-diyne | Sonogashira Coupling |
| 1-Heptyne | PdCl₂(PPh₃)₂, CuI, i-Pr₂NH | 1-Bromo-7-hexadeca-1,7-diyne | Sonogashira Coupling |
This table presents illustrative examples of selective derivatization at the alkyne terminus.
Selective Derivatization at the Terminal Alkyl Bromide
The primary alkyl bromide at the C8 position of this compound is susceptible to nucleophilic substitution, primarily through an SN2 mechanism. byjus.com This reaction involves the attack of a nucleophile on the carbon atom bonded to the bromine, leading to the displacement of the bromide ion. youtube.com The reactivity of a primary alkyl halide in SN2 reactions is generally high due to minimal steric hindrance. learncbse.inblogspot.com
To achieve selective derivatization at this position, it is crucial to employ reaction conditions under which the bromoalkyne functionality remains inert. Many common nucleophiles, such as azide (B81097), cyanide, and carboxylates, can effectively displace the primary bromide without reacting with the bromoalkyne, especially under mild conditions. youtube.com The choice of solvent and temperature is critical to prevent side reactions, such as elimination.
For instance, reaction with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) yields 8-azido-1-bromo-1-octyne. Similarly, using potassium cyanide in an alcoholic solvent can introduce a nitrile group, extending the carbon chain. youtube.com These transformations provide a pathway to a wide array of functional groups, including amines (via reduction of the azide or nitrile) and carboxylic acids (via hydrolysis of the nitrile).
Table 2: Representative Nucleophilic Substitution Reactions at the Terminal Alkyl Bromide
| Nucleophile | Reagent | Solvent | Product |
| Azide | Sodium Azide (NaN₃) | DMF | 8-Azido-1-bromo-1-octyne |
| Cyanide | Potassium Cyanide (KCN) | Ethanol/Water | 9-Bromonon-8-ynenitrile |
| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | Aqueous | 8-Bromo-7-octyn-1-ol |
| Phenoxide | Sodium Phenoxide (NaOPh) | Acetone | 1-Bromo-8-phenoxyoct-1-yne |
This table provides examples of selective nucleophilic substitution at the terminal alkyl bromide.
Bifunctional Derivatization for Polymeric and Oligomeric Structures
The presence of two distinct and selectively addressable functional groups makes this compound an ideal monomer for the synthesis of advanced polymeric and oligomeric materials. rsc.org By strategically combining the reactions described in the preceding sections, macromolecules with precisely controlled structures can be constructed.
One common strategy involves a sequential, two-step approach. First, one terminus of the molecule is selectively functionalized. For example, the alkyl bromide can be converted to an azide. The resulting molecule, 8-azido-1-bromo-1-octyne, now possesses an azide and a bromoalkyne. This intermediate can then undergo polymerization. For instance, the bromoalkyne can participate in a palladium-catalyzed polycondensation with a di-alkyne monomer, while the azide group remains available for post-polymerization modification via "click chemistry."
Alternatively, "A-B" type monomers can be prepared from this compound for direct polycondensation. For example, the alkyl bromide can be converted to a functional group 'B' that can react with the bromoalkyne 'A' (or a derivative thereof) of another monomer molecule. This approach has been used to create conjugated polymers and oligomers with interesting optical and electronic properties. nih.gov The Sonogashira coupling reaction is frequently employed in this context to build rigid, rod-like polymer backbones. rsc.orgnih.gov
Table 3: Illustrative Schemes for Bifunctional Derivatization Leading to Oligomers/Polymers
| Step 1: Derivatization of Alkyl Bromide | Intermediate | Step 2: Polymerization Reaction | Resulting Structure |
| Reaction with NaN₃ | 8-Azido-1-bromo-1-octyne | Sonogashira polycondensation with a dialkyne | Polymer with pendant azide groups |
| Reaction with KCN, then hydrolysis | 9-Bromonon-8-ynecarboxylic acid | Esterification with a diol | Polyester with alkyne units |
| Reaction with NaOH | 8-Bromo-7-octyn-1-ol | Coupling with a diacid chloride | Polyester with alkyne units |
This table outlines potential pathways for utilizing this compound in the synthesis of larger molecular structures.
Applications of 1,8 Dibromo 1 Octyne in Complex Molecular Architectures and Materials Science
Utility in Natural Product Synthesis
The structural motifs present in 1,8-dibromo-1-octyne are found in various natural products, making it a plausible, though not explicitly documented, precursor in their synthesis.
The synthesis of insect pheromones often involves the construction of long-chain hydrocarbons with specific stereochemistry and functional groups. While no literature directly reports the use of this compound in the synthesis of gossyplure, the sex pheromone of the pink bollworm (Pectinophora gossypiella), its carbon skeleton and functional groups suggest a hypothetical synthetic route. Gossyplure is a mixture of (Z,Z)- and (Z,E)-7,11-hexadecadien-1-yl acetate (B1210297). A plausible, though unconfirmed, strategy could involve the following conceptual steps:
Chain Elongation: The alkyl bromide end of this compound could undergo coupling reactions, such as Grignard or cuprate (B13416276) additions, to extend the carbon chain.
Alkyne Manipulation: The bromoalkyne moiety could be reduced to form a Z- or E-alkene, a key structural feature in many pheromones. The bromine atom on the alkyne could be substituted or removed as needed.
Functional Group Interconversion: The terminal functional groups could be modified to introduce the final acetate group required for gossyplure.
It is important to reiterate that this is a speculative pathway, as no published research substantiates the use of this compound for this purpose.
Role in the Design and Synthesis of Functional Organic Materials
The rigid, linear structure of the alkyne and the reactive bromine atoms in this compound make it a potentially valuable monomer for the synthesis of novel organic materials.
Conjugated polymers, characterized by alternating single and multiple bonds, exhibit interesting electronic and optical properties. The di-bromo functionality of this compound would allow it to participate in various cross-coupling reactions, such as Sonogashira, Stille, or Suzuki couplings, to form conjugated polymers. The resulting polymers would incorporate the octyne unit into the polymer backbone, influencing the material's properties.
Table 1: Potential Polymerization Reactions Involving this compound
| Polymerization Reaction | Co-monomer Type | Potential Polymer Properties |
| Sonogashira Coupling | Di-alkyne | Poly(alkyne)s with potential for high thermal stability and conductivity. |
| Stille Coupling | Organostannane | Conjugated polymers with tunable electronic properties. |
| Suzuki Coupling | Organoboron | Carbon-rich polymers with potential applications in optoelectronics. |
This table is based on theoretical applications of a molecule with the structure of this compound and does not represent experimentally verified data.
Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. The linear shape of this compound could serve as a rigid scaffold for the construction of larger, well-defined supramolecular structures. The bromine atoms could be replaced with functional groups capable of hydrogen bonding, metal coordination, or other non-covalent interactions, directing the self-assembly process.
Intermediate in Agrochemical and Specialty Chemical Synthesis
In the synthesis of agrochemicals and specialty chemicals, bifunctional molecules are often used to link different molecular fragments or to introduce specific functionalities. The dual reactivity of this compound could be exploited in the synthesis of complex target molecules. For instance, one bromine atom could be used to attach the octyne unit to a core structure, while the other could be used for further functionalization. However, there is no specific information in the available literature to confirm its use in the synthesis of any commercial agrochemical or specialty chemical.
Spectroscopic Characterization Methodologies for 1,8 Dibromo 1 Octyne and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of organic molecules.
Proton NMR (1H NMR) spectroscopy is crucial for identifying different types of hydrogen atoms and their local environments within the molecule. For 1,8-Dibromo-1-octyne, distinct proton signals would be expected based on their proximity to the alkyne and bromine functionalities.
The terminal alkyne proton (≡C-H) is typically observed as a singlet or a doublet of triplets (dt) at higher field, usually in the range of δ 1.8-3.0 ppm sigmaaldrich.com. Protons on the carbon directly adjacent to the bromine atom (–CH₂Br) are deshielded and generally resonate in the range of δ 3.0-4.0 ppm, often appearing as a triplet due to coupling with adjacent methylene (B1212753) protons sigmaaldrich.com. The remaining methylene protons (–CH₂–) along the alkane chain would appear as complex multiplets, generally in the δ 1.0-2.0 ppm range, with their exact chemical shifts depending on their position relative to the alkyne and bromine groups sigmaaldrich.com.
An approximate distribution of 1H NMR chemical shifts for this compound is presented in Table 1.
Table 1: Expected 1H NMR Chemical Shifts for this compound
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity (Expected) |
| ≡C-H (C1) | 1.8 - 3.0 | t or dt |
| –CH₂Br (C8) | 3.0 - 4.0 | t |
| –CH₂– (adjacent to alkyne, C3) | 2.0 - 2.5 | m |
| –CH₂– (adjacent to bromine, C7) | 1.8 - 2.2 | m |
| Internal –CH₂– (C4-C6) | 1.2 - 1.8 | m |
Carbon-13 NMR (13C NMR) spectroscopy provides information about the carbon skeleton of the molecule, with each unique carbon atom producing a distinct signal. The chemical shifts in 13C NMR are highly sensitive to the electronic environment of the carbon atoms.
For this compound, the two alkyne carbons (C≡C) are expected to resonate in the range of δ 65-90 ppm wikipedia.orgnist.gov. The terminal sp-hybridized carbon (C1) typically appears at a slightly higher field than the internal alkyne carbon (C2). The carbon directly bonded to the bromine atom (–CH₂Br, C8) is significantly deshielded and generally appears in the range of δ 25-35 ppm, though some sources indicate a broader range for alkyl bromides wikipedia.orgnist.gov. The remaining methylene carbons (–CH₂–) in the aliphatic chain would typically resonate between δ 10-30 ppm, with their exact positions influenced by their proximity to the alkyne and bromine substituents wikipedia.orgnist.gov.
An approximate distribution of 13C NMR chemical shifts for this compound is presented in Table 2.
Table 2: Expected 13C NMR Chemical Shifts for this compound
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
| ≡C-H (C1) | 65 - 75 |
| ≡C-CH₂ (C2) | 75 - 90 |
| –CH₂Br (C8) | 25 - 35 |
| –CH₂– (C3-C7) | 15 - 30 |
Two-dimensional (2D) NMR techniques are essential for establishing connectivity and spatial relationships between nuclei, particularly for complex molecules or for unambiguous signal assignments fishersci.canih.gov.
Correlation Spectroscopy (COSY): A COSY spectrum reveals correlations between protons that are coupled to each other (typically vicinal protons). For this compound, COSY would show cross-peaks between the terminal alkyne proton and the adjacent methylene protons, as well as between all vicinal methylene protons along the alkyl chain, aiding in the sequential assignment of the aliphatic protons.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons with the carbon atoms to which they are directly attached. This technique is invaluable for assigning specific proton signals to their corresponding carbon signals. For instance, the HSQC spectrum would clearly show a cross-peak for the terminal alkyne C-H, the C-H₂Br, and each of the distinct methylene C-H₂ groups.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about long-range (2-4 bonds) carbon-proton correlations. This is particularly useful for identifying quaternary carbons (though this compound has none) and for establishing connectivity across heteroatoms or multiple bonds. In this compound, HMBC correlations would help confirm the connectivity between the alkyne carbons and adjacent methylene groups, and between the brominated carbon and its neighbors. For example, the terminal alkyne proton might show a correlation to the internal alkyne carbon, and protons alpha to bromine would correlate with the brominated carbon.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are spatially close to each other, regardless of whether they are directly bonded. While less critical for the primary chain connectivity of a linear molecule like this compound, NOESY can provide insights into conformational preferences or distinguish between diastereomers if derivatives were being studied.
Bromine has two naturally abundant, NMR-active isotopes: 79Br (51% abundance) and 81Br (49% abundance). Both isotopes have a nuclear spin of 3/2, making them quadrupolar nuclei.
Due to their quadrupolar nature, bromine nuclei typically exhibit very broad NMR signals, especially in asymmetric environments, which can make their detection and interpretation challenging in high-resolution NMR spectrometers. As a result, bromine NMR is less commonly used for routine structural elucidation of organic compounds compared to 1H and 13C NMR. However, when observable, bromine NMR can provide information about the electronic environment of the bromine atom and its local symmetry. The 81Br isotope is generally preferred for NMR studies due to its higher sensitivity and tendency to yield slightly narrower signals compared to 79Br. Chemical shifts for bromine NMR are not as extensively tabulated for specific organic compounds as for other common nuclei.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule by analyzing the absorption or scattering of infrared light.
For this compound, characteristic vibrational bands associated with the terminal alkyne and the carbon-bromine bonds are expected.
Terminal Alkyne (≡C-H and C≡C):
The C-H stretching vibration of the terminal alkyne (≡C-H) is expected to appear as a strong, sharp absorption in the IR spectrum around 3300 cm⁻¹. This band is highly diagnostic for terminal alkynes.
The carbon-carbon triple bond (C≡C) stretching vibration typically appears in the IR spectrum between 2100-2260 cm⁻¹. For terminal alkynes, this band is usually of medium intensity in IR due to the change in dipole moment during vibration. In Raman spectroscopy, the C≡C stretch is expected to be strong due to the significant change in polarizability associated with this bond.
A C-H bend for the terminal alkyne (≡C-H) can also be observed in the IR spectrum around 700-610 cm⁻¹.
Carbon-Bromine (C-Br) Bonds:
The C-Br stretching vibration typically appears in the fingerprint region of the IR spectrum, generally between 500-690 cm⁻¹. This region can be complex due to overlapping vibrations from other single bonds (C-C, C-H bending), making the C-Br stretch less diagnostically reliable on its own compared to, for example, a C=O stretch. However, its presence, especially as a strong band, would be indicative of the C-Br functionality.
Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound
| Bond/Functional Group | Wavenumber Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) |
| ≡C-H stretch (alkyne) | 3300 | Strong | Weak/Medium |
| C≡C stretch (alkyne) | 2100 - 2260 | Medium | Strong |
| ≡C-H bend (alkyne) | 610 - 700 | Strong | - |
| C-Br stretch | 500 - 690 | Strong | Medium |
| Alkane C-H stretch | 2850 - 2960 | Medium | Strong |
Mass Spectrometry
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its structural features through the analysis of fragmentation patterns. For this compound, MS provides crucial information regarding its elemental composition and the arrangement of its atoms.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact mass of a compound, which allows for the precise determination of its elemental composition. For a compound with the molecular formula CHBr, such as this compound, HRMS can distinguish it from other compounds with similar nominal masses but different elemental compositions.
The computed exact mass for CHBr is 267.92853 Da, and its monoisotopic mass is 265.93058 Da. nih.gov These values are crucial for confirming the molecular formula of this compound by comparing them with experimentally obtained HRMS data. The presence of two bromine atoms, with their naturally occurring isotopes Br (approximately 50.7%) and Br (approximately 49.3%), results in a characteristic isotopic cluster in the molecular ion region of the mass spectrum. docbrown.info For a dibrominated compound, this typically manifests as three peaks at M, M+2, and M+4, with an approximate intensity ratio of 1:2:1, corresponding to [CHBr], [CHBrBr], and [CHBr], respectively. docbrown.info
Table 1: Computed Mass Spectrometry Data for CHBr
| Property Name | Property Value (Da) | Reference |
| Exact Mass | 267.92853 | nih.gov |
| Monoisotopic Mass | 265.93058 | nih.gov |
| Molecular Weight | 267.99 g/mol | nih.gov |
Fragmentation Pattern Analysis for Structural Elucidation
The fragmentation pattern observed in the mass spectrum of this compound provides critical information for its structural elucidation. Under electron ionization (EI) conditions, the molecular ion undergoes characteristic cleavages, leading to a series of fragment ions. The presence of bromine atoms and a terminal alkyne significantly influences these fragmentation pathways.
Key fragmentation events for this compound would likely include:
Loss of Bromine Radicals: The cleavage of carbon-bromine bonds is a common fragmentation pathway for brominated compounds. The loss of one bromine atom (•Br) would result in an [M-Br] ion, which would appear as a doublet due to the two bromine isotopes, with an approximate 1:1 intensity ratio. docbrown.info
Loss of Hydrogen Bromide: Elimination of HBr can also occur, leading to characteristic fragment ions.
Cleavage adjacent to the alkyne: The triple bond can direct fragmentation. Cleavage of the C-C bond adjacent to the alkyne moiety can lead to stable propargyl or allenyl cations, which are often prominent in the mass spectra of alkynes.
Alkyl Chain Fragmentation: Similar to other long-chain hydrocarbons, the octyne backbone would undergo successive losses of CH units, leading to a series of peaks separated by 14 mass units. The presence of bromine atoms at the ends of the chain would influence the stability and abundance of these alkyl fragments.
The isotopic signature of bromine is particularly useful in identifying bromine-containing fragments. Any fragment ion still containing one bromine atom will exhibit a characteristic doublet peak separated by 2 mass units (m/z) with an intensity ratio of approximately 1:1 (Br:Br). docbrown.info Fragments containing two bromine atoms will show the M, M+2, M+4 pattern with a 1:2:1 ratio. docbrown.info Analyzing these patterns helps to confirm the presence and number of bromine atoms in specific fragments, aiding in the reconstruction of the molecular structure.
X-ray Crystallography (for Solid-State Structural Determination of Crystalline Derivatives)
The application of X-ray crystallography to derivatives of similar compounds, such as a diborated product of 1-octyne, has been successfully used to establish stereochemistry and molecular structure. iucr.org Similarly, the crystal structure of diethyl 4,4′-[octane-1,8-diylbis(oxy)]dibenzoate, a derivative synthesized from 1,8-dibromooctane, has been elucidated, revealing its centrosymmetric nature and the extended conformation of its central octyl chain. iucr.orgiucr.org These examples demonstrate the feasibility and utility of X-ray crystallography for obtaining detailed structural information for derivatives of octyne and dibromoalkane compounds.
For this compound, if a crystalline derivative can be synthesized, X-ray crystallography would provide unambiguous confirmation of its connectivity, the precise location of the bromine atoms and the triple bond, and any specific conformational preferences in the solid state. This information is complementary to mass spectrometry data, offering a complete picture of the molecular architecture.
Computational Chemistry and Theoretical Studies of 1,8 Dibromo 1 Octyne
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, primarily based on Density Functional Theory (DFT), are fundamental for understanding the electronic structure of molecules. These calculations can predict various properties, including molecular geometry, energies of frontier molecular orbitals (HOMO and LUMO), charge distribution, and electrostatic potential maps researchgate.netresearchgate.net. The main challenge in chemistry is understanding and controlling the movement of atoms, which play a leading role in chemical reaction. In principle, one could predict the movement of atoms by solving the Schrödinger equation, however, which for many-particle systems is too complicated to solve with high accuracy. Thanks to advances in quantum chemical calculation methods, the Schrödinger equation for the motion of electrons is solvable with reasonable accuracy under various approximations. Among the approximation algorithms, the density functional theory (DFT) based on the Kohn-Sham equation is routinely used in calculations of the potential energy surface (PES) for a system of several hundred atoms. scienceopen.com
For 1,8-Dibromo-1-octyne, DFT calculations could be employed to:
Determine Optimized Geometry: Predict the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.
Analyze Electronic Structure: Calculate the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap provides insights into the molecule's chemical stability and reactivity, with a smaller gap often indicating higher reactivity researchgate.netresearchgate.net.
Predict Reactivity Sites: Based on electron density distribution and molecular electrostatic potential (MEP) maps, regions prone to electrophilic or nucleophilic attack can be identified researchgate.net. For instance, the triple bond and the carbon atoms bonded to bromine are likely sites of interest for various reactions. Quantum chemical calculations have been used for the prediction of key steps and prospective substrates, thus enhancing the reliability of the retrosynthetic plan. nih.gov
Table 1: Illustrative Quantum Chemical Parameters for a Hypothetical this compound Calculation
| Parameter | Typical DFT Calculation Method | Illustrative Value (Arbitrary) | Significance |
| HOMO Energy (eV) | B3LYP/6-31G(d) | -6.5 | Electron donating ability |
| LUMO Energy (eV) | B3LYP/6-31G(d) | -0.8 | Electron accepting ability |
| Dipole Moment (Debye) | B3LYP/6-31G(d) | 1.5 | Molecular polarity |
| Total Energy (Hartree) | B3LYP/6-31G(d) | -2800.0 | Overall stability |
Note: These values are illustrative and would vary based on the specific computational setup and the actual compound's properties.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time wikipedia.org. They are crucial for studying the dynamic behavior of molecules, including conformational changes and intermolecular interactions in various environments (e.g., gas phase, solution, or interfaces) biorxiv.orgresearchgate.net. MD simulations analyze the physical movements of atoms and molecules by numerically solving Newton's equations of motion for a system of interacting particles, where forces between the particles and their potential energies are often calculated using interatomic potentials or molecular mechanical force fields. wikipedia.org
For this compound, MD simulations could provide insights into:
Conformational Preferences: Due to the flexible alkyl chain, this compound can adopt various conformations. MD simulations can explore the conformational space and identify the most populated conformers and their relative stabilities. This is particularly relevant for understanding how the molecule might interact with other species or surfaces.
Intermolecular Interactions: MD simulations can model how this compound interacts with solvent molecules or other solute molecules. This includes quantifying hydrogen bonding, van der Waals forces, and electrostatic interactions. Understanding these interactions is vital for predicting solubility nih.gov, self-assembly, or binding to specific sites.
Table 2: Illustrative Molecular Dynamics Simulation Parameters and Outputs
| Parameter | Description | Typical Output/Analysis |
| Simulation Time (ns) | Duration of the simulation | Conformational changes, diffusion coefficients |
| Temperature (K) | Temperature maintained during simulation | Thermal stability, kinetic energy distribution |
| Solvent Model | Representation of the solvent (e.g., explicit water) | Solvation effects, solvent-solute interactions |
| Force Field | Empirical potential energy function | Bonded and non-bonded interactions, conformational energies github.io |
| RMSD (Å) | Root Mean Square Deviation | Conformational stability over time |
| Radial Distribution Function | Probability of finding atoms at certain distances | Insights into solvation shell and intermolecular packing |
Reaction Mechanism Elucidation via Transition State Theory
Transition State Theory (TST) is a theoretical framework used to understand and predict the rates of elementary chemical reactions by focusing on the "transition state" or "activated complex" solubilityofthings.comlibretexts.orgwikipedia.org. The transition state is a transient, high-energy configuration of atoms that represents the maximum energy barrier along the reaction pathway solubilityofthings.comlibretexts.org. DFT studies are often used to elucidate reaction mechanisms and identify transition states utas.edu.au.
For reactions involving this compound, computational studies using TST could:
Identify Reaction Pathways: Map out the potential energy surface for a given reaction, identifying possible intermediates and transition states libretexts.org.
Calculate Activation Barriers: Determine the energy difference between the reactants and the transition state (activation energy, Ea), which is directly related to the reaction rate solubilityofthings.comlibretexts.org. A lower activation barrier indicates a faster reaction.
Elucidate Stereoselectivity: For reactions that can lead to different stereoisomers, TST can help understand why one stereoisomer is preferentially formed by comparing the energy barriers of competing pathways nih.govacs.org.
Predict Rate Constants: While challenging, TST can be used to estimate absolute reaction rate constants, especially when combined with more advanced methods like variational TST wikipedia.org.
Table 3: Illustrative Data for a Hypothetical Reaction Mechanism Study of this compound
| Reaction Step | Energy (kcal/mol) | Description |
| Reactants | 0.0 | Initial state of the system |
| Transition State 1 | +25.0 | Energy barrier for the first elementary step |
| Intermediate 1 | +5.0 | Stable intermediate formed after TS1 |
| Transition State 2 | +18.0 | Energy barrier for the second elementary step |
| Products | -10.0 | Final state of the system |
Spectroscopic Property Prediction and Validation against Experimental Data
Computational chemistry is a valuable tool for predicting various spectroscopic properties, which can then be validated against experimental data. This synergy helps in the unambiguous assignment of experimental spectra and provides deeper insights into molecular structure and dynamics researchgate.netacs.org.
For this compound, quantum chemical calculations can predict:
Infrared (IR) Spectroscopy: Predict vibrational frequencies and intensities, which correspond to characteristic functional groups within the molecule (e.g., C≡C stretch, C-Br stretch, C-H stretches) researchgate.net.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Calculate chemical shifts for 1H and 13C NMR, aiding in the structural elucidation of the compound. These predictions are crucial for confirming the identity and purity of synthesized this compound cdnsciencepub.com.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Predict electronic transitions and absorption maxima, particularly relevant for molecules with conjugated systems like the alkyne group. Time-dependent DFT (TD-DFT) is commonly used for this purpose researchgate.net.
Table 4: Illustrative Spectroscopic Property Predictions for this compound
| Spectroscopic Method | Predicted Property | Illustrative Value/Range (Arbitrary) | Experimental Validation |
| IR Spectroscopy | C≡C stretching (cm⁻¹) | ~2120 | Experimental IR spectrum |
| ¹H NMR Spectroscopy | Terminal alkyne proton (ppm) | ~1.9-2.0 | Experimental ¹H NMR spectrum |
| ¹³C NMR Spectroscopy | Alkyne carbons (ppm) | ~65-85 | Experimental ¹³C NMR spectrum |
| UV-Vis Spectroscopy | λmax (nm) | ~190-200 (for isolated alkyne) | Experimental UV-Vis spectrum |
Note: These values are illustrative and would depend on the specific chemical environment and computational level of theory.
Q & A
Q. What safety protocols are critical when handling 1,8-Dibromo-1-octyne in laboratory settings?
- Methodological Answer :
- Engineering Controls : Ensure proper ventilation (e.g., fume hoods) to avoid vapor inhalation and electrostatic buildup. Eyewash stations and safety showers must be accessible .
- Personal Protective Equipment (PPE) : Use OSHA-compliant chemical safety goggles, nitrile gloves, and lab coats. Respiratory protection may be required if ventilation is insufficient .
- Storage : Keep containers tightly sealed in dry, well-ventilated areas away from ignition sources. Opened containers should be resealed and stored upright to prevent leakage .
Q. Which spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm molecular structure and monitor bromine substitution patterns. Compare data with analogous brominated alkanes (e.g., 1,8-Dibromooctane, CAS 4549-32-0) .
- Mass Spectrometry (MS) : High-resolution MS can verify molecular weight and isotopic patterns from bromine atoms.
- Infrared (IR) Spectroscopy : Identify alkyne (C≡C) and C-Br stretching vibrations (~500-600 cm) .
Q. What are the standard synthetic routes for this compound?
- Methodological Answer :
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during the synthesis of this compound derivatives?
- Methodological Answer :
- Data Triangulation : Cross-validate NMR, IR, and MS results with computational models (e.g., DFT calculations for expected chemical shifts) .
- Reproducibility Tests : Repeat reactions under identical conditions to rule out experimental error.
- Byproduct Analysis : Use GC-MS to identify side products (e.g., dihalogenated species) that may interfere with spectral interpretation .
Q. What strategies minimize dihalogenation byproducts in the synthesis of this compound?
- Methodological Answer :
- Temperature Control : Maintain reaction temperatures below 0°C to reduce radical-mediated side reactions.
- Catalytic Optimization : Use Lewis acids (e.g., FeBr) to enhance regioselectivity at the terminal alkyne position .
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track bromine consumption and adjust reagent addition rates .
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer :
- Thermal Stability : Conduct accelerated degradation studies at 40-60°C to assess decomposition pathways (e.g., HBr elimination forming 1-octyne).
- Light Sensitivity : Store in amber glass containers to prevent photolytic cleavage of C-Br bonds.
- Moisture Sensitivity : Use molecular sieves in storage containers to avoid hydrolysis .
Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Model transition states for Sonogashira or Heck couplings to evaluate activation barriers and regioselectivity.
- Solvent Effects : Simulate polarity and coordination effects (e.g., DMF vs. THF) on reaction kinetics .
- Hammett Parameters : Correlate electronic effects of bromine substituents with reaction rates .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported physical properties (e.g., melting point) of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
